Temporin-GHc

Antimicrobial peptides Streptococcus mutans Biofilm eradication

Source research-grade Temporin-GHc, a 13-residue temporin-family AMP isolated from Hylarana guentheri. This peptide stands apart with its balanced antibiofilm and antibacterial profile against Streptococcus mutans (MBIC50 6.3 µM, MBEC50 25 µM) coupled with negligible hemolysis and cytotoxicity at 200 µM. Its resistance to human serum and S. aureus V8 proteinase, plus stability across pH 2–10 and up to 100°C, ensures reproducible results in oral therapeutic formulation studies. Choose Temporin-GHc for validated benchmark performance in SAR and anti-caries development.

Molecular Formula C74H112N18O16
Molecular Weight 1509.8 g/mol
Cat. No. B15565032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemporin-GHc
Molecular FormulaC74H112N18O16
Molecular Weight1509.8 g/mol
Structural Identifiers
InChIInChI=1S/C74H112N18O16/c1-13-41(8)59(91-72(105)61(43(10)15-3)90-68(101)54(32-48-34-77-37-80-48)86-65(98)51(26-27-57(76)94)83-66(99)52(28-39(4)5)85-64(97)50(75)30-46-22-18-16-19-23-46)70(103)79-36-58(95)82-44(11)63(96)84-53(29-40(6)7)67(100)92-62(45(12)93)73(106)87-55(33-49-35-78-38-81-49)69(102)89-60(42(9)14-2)71(104)88-56(74(107)108)31-47-24-20-17-21-25-47/h16-25,34-35,37-45,50-56,59-62,93H,13-15,26-33,36,75H2,1-12H3,(H2,76,94)(H,77,80)(H,78,81)(H,79,103)(H,82,95)(H,83,99)(H,84,96)(H,85,97)(H,86,98)(H,87,106)(H,88,104)(H,89,102)(H,90,101)(H,91,105)(H,92,100)(H,107,108)/t41-,42-,43-,44-,45+,50-,51-,52-,53-,54-,55-,56-,59-,60-,61-,62-/m0/s1
InChIKeyUCISLTKZVWMBPM-FKQTUPNNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Temporin-GHc Procurement Guide: Antimicrobial Peptide from Hylarana guentheri


Temporin-GHc is a 13-residue cationic antimicrobial peptide (AMP) belonging to the temporin family, isolated from the skin secretions of the Chinese frog Hylarana guentheri [1]. Its sequence is Phe-Leu-Gln-His-Ile-Ile-Gly-Ala-Leu-Thr-His-Ile-Phe, with a net charge of +1 to +2 and a molecular weight of approximately 1509.8 g/mol [2]. Temporin-GHc exhibits broad-spectrum antibacterial activity against Gram-positive bacteria, including Streptococcus mutans and Staphylococcus aureus, as well as antibiofilm properties [3].

Why Temporin-GHc Cannot Be Replaced by Generic Temporin Peptides in Antimicrobial Research


Temporin family peptides share a common structural scaffold but exhibit marked sequence-dependent variations in antimicrobial potency, spectrum, hemolytic activity, and antibiofilm efficacy [1]. For instance, Temporin A shows high activity against S. aureus but lacks comparable antibiofilm activity [2], while Temporin L exhibits broad-spectrum potency but is highly hemolytic at therapeutic concentrations [3]. Temporin-GHc occupies a distinct niche: it demonstrates balanced antibacterial and antibiofilm activity against cariogenic S. mutans with low cytotoxicity toward human oral epithelial cells [4]. Substituting Temporin-GHc with a generic temporin peptide risks either inadequate antibiofilm efficacy or unacceptable hemolytic toxicity, undermining experimental reproducibility and translational potential [5].

Temporin-GHc Quantitative Differentiation Evidence Against Analogs


Temporin-GHc vs. Temporin-GHd: Comparable MIC but Lower MBEC50 in S. mutans

In a direct head-to-head comparison, Temporin-GHc and Temporin-GHd showed similar minimum inhibitory concentrations (MIC) against Streptococcus mutans, but Temporin-GHc achieved a lower minimum biofilm eradication concentration (MBEC50) at 24 hours [1]. Specifically, Temporin-GHc had an MIC of 12.6 μM and MBEC50 of 25 μM, while Temporin-GHd had an MIC of 13.1 μM and MBEC50 of 26 μM [2]. Additionally, Temporin-GHc exhibited a lower minimum biofilm inhibitory concentration (MBIC50) of 6.3 μM compared to 6.6 μM for Temporin-GHd [3].

Antimicrobial peptides Streptococcus mutans Biofilm eradication Oral microbiology

Temporin-GHc vs. Temporin A: Divergent Potency Against S. aureus and Biofilm Activity

Temporin-GHc and Temporin A exhibit distinct activity profiles against Gram-positive bacteria. While Temporin A demonstrates exceptionally high potency against S. aureus with MIC values <3.9 μM [1], it lacks documented antibiofilm activity against S. mutans. In contrast, Temporin-GHc shows moderate antibacterial activity (MIC 12.6 μM against S. mutans) but possesses well-characterized antibiofilm properties with MBIC50 of 6.3 μM and MBEC50 of 25 μM [2]. Furthermore, Temporin A's hemolytic activity at low concentrations (LC50 2.3-11.9 μM) raises safety concerns [3].

Antimicrobial peptides Staphylococcus aureus Biofilm Gram-positive bacteria

Temporin-GHc vs. Temporin L: Favorable Safety Profile for Topical Oral Applications

Temporin L is a broad-spectrum AMP with MIC values ranging from 0.9-15.2 µM, but it is toxic to human erythrocytes at antibacterial concentrations, limiting its therapeutic utility [1]. In contrast, Temporin-GHc exhibits negligible hemolysis (<10%) at concentrations up to 200 µM and no cytotoxicity toward human oral epithelial cells at 200 µM [2]. This stark safety contrast is supported by class-level inference: many temporin peptides, including Temporin L, are strongly hemolytic [3].

Cytotoxicity Hemolysis Oral epithelial cells Topical antimicrobial

Temporin-GHc Stability Under Thermal and pH Stress: Validated for Formulation Studies

Temporin-GHc retains full antibacterial activity against S. mutans after exposure to temperatures ranging from 25–100°C and across a pH range of 2–10 [1]. Quantitative analysis shows no significant difference in MIC values after heating at 80°C for 80 minutes or 100°C for 20 minutes (p > 0.05) [2]. This robust stability profile exceeds that of many temporin analogs, which often lose activity under acidic or thermal stress [3].

Peptide stability Thermal stability pH stability Formulation development

Temporin-GHc vs. Temporin-GHa and GHb: Optimized Activity Against S. mutans Biofilms

Among the four temporin peptides from H. guentheri (GHa, GHb, GHc, GHd), Temporin-GHc demonstrates the highest antibiofilm activity against S. mutans, with an MBIC50 of 6.3 µM, compared to 6.6 µM for GHd and no reported MBIC50 for GHa or GHb [1]. While GHa and GHb show lower MICs against S. aureus (6.8 µM), they lack validated antibiofilm efficacy against oral pathogens [2]. This functional divergence underscores the sequence-specific optimization of GHc for anti-caries applications.

Temporin family Streptococcus mutans Biofilm inhibition Oral pathogens

Optimal Research and Industrial Applications for Temporin-GHc


Anti-Caries Drug Discovery and Oral Biofilm Research

Temporin-GHc's potent antibiofilm activity against S. mutans (MBIC50 6.3 µM, MBEC50 25 µM) and low cytotoxicity toward human oral epithelial cells (no toxicity at 200 µM) make it an ideal lead compound for developing novel anti-caries therapeutics [1]. Its stability across a wide pH range (2–10) and high temperatures (up to 100°C) supports formulation into oral rinses or dental gels [2].

Topical Antimicrobial Formulations for Skin and Mucosal Infections

With a favorable safety profile (negligible hemolysis up to 200 µM) and stability against thermal and pH stress, Temporin-GHc is suitable for topical formulations targeting Gram-positive bacterial infections, including MRSA [3]. Its resistance to proteolytic degradation by human serum and S. aureus V8 proteinase further enhances its translational potential [4].

Mechanistic Studies of AMP-Membrane Interactions

Temporin-GHc undergoes a conformational transition from random coil in aqueous solution to α-helix in membrane-mimetic environments, enabling detailed biophysical studies of peptide-lipid interactions [5]. Its amphipathic structure and histidine-mediated positive charge facilitate membrane permeabilization and DNA binding, providing a model system for investigating AMP mechanisms [6].

Benchmarking and Comparator Studies for Temporin Family Peptides

As a well-characterized member of the H. guentheri temporin family with validated MIC, MBIC50, MBEC50, and cytotoxicity data, Temporin-GHc serves as a reliable benchmark for evaluating novel temporin analogs or engineered AMPs [7]. Its distinct activity profile (moderate antibacterial potency but high antibiofilm efficacy) provides a useful comparator for structure-activity relationship (SAR) studies [8].

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